4-(4-Chlorophenyl)pyridin-2-amine
Description
Significance of Pyridine-2-amine Core Structures in Organic Synthesis
The pyridin-2-amine moiety is a privileged scaffold in organic chemistry, valued for its versatile reactivity and its prevalence in a wide range of biologically active compounds. Its utility in organic synthesis stems from the presence of two key reactive sites: the nucleophilic amino group and the pyridine (B92270) ring itself, which can participate in various transformations.
One of the most powerful applications of the pyridin-2-amine core is in transition metal-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring can act as a directing group, facilitating C-H activation and subsequent functionalization at specific positions on the pyridine ring or on an attached aryl group. This has enabled the construction of complex molecular architectures with a high degree of control and efficiency.
Furthermore, the amino group of pyridin-2-amine can be readily functionalized through reactions such as acylation, alkylation, and arylation. A particularly important method for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is widely used for the synthesis of N-aryl-2-aminopyridines, which are important intermediates in medicinal chemistry. acs.orgacs.orgacs.orgresearchgate.net
The synthesis of 4-aryl-2-aminopyridine derivatives, a class to which 4-(4-Chlorophenyl)pyridin-2-amine belongs, often employs palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which couples an organoboron compound with an organohalide, is a prominent method for introducing the aryl group at the 4-position of the pyridine ring. acs.org
A general synthetic strategy for 4-aryl-2-aminopyridines is outlined below:
| Step | Reaction | Reagents and Conditions |
| 1 | Suzuki Coupling | 4-Halopyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) |
| 2 | N-Oxidation | 4-Arylpyridine, Oxidizing agent (e.g., m-CPBA) |
| 3 | Chlorination | 4-Arylpyridine-N-oxide, Chlorinating agent (e.g., POCl₃) |
| 4 | Buchwald-Hartwig Amination | 2-Chloro-4-arylpyridine, Amine, Palladium catalyst, Ligand, Base |
This multi-step approach allows for the modular construction of a diverse range of 4-aryl-2-aminopyridine derivatives.
Overview of Halogenated Phenyl-Substituted Heterocyclic Compounds
The introduction of halogen atoms, particularly chlorine, into phenyl-substituted heterocyclic compounds is a common and impactful strategy in medicinal chemistry. The presence of a chlorine atom can significantly influence a molecule's properties in several ways:
Lipophilicity: The chlorine atom increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron distribution within the aromatic ring and the entire molecule. This can influence the reactivity of other functional groups and the pKa of nearby acidic or basic centers.
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation compared to a C-H bond, which can lead to an increased half-life of a drug molecule in the body.
The 4-chlorophenyl group, in particular, is a frequently employed substituent in drug design. Its para-substitution pattern avoids steric hindrance that might be associated with ortho-substitution, while still exerting its electronic and lipophilic effects.
Rationale for Academic Investigation of this compound and its Analogues
The combination of the pyridin-2-amine core and the 4-chlorophenyl scaffold in this compound provides a strong rationale for its investigation in academic and pharmaceutical research. The pyridin-2-amine moiety is a known pharmacophore that can mimic the purine (B94841) base of ATP, making it a good starting point for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The addition of the 4-chlorophenyl group can enhance the potency and selectivity of such inhibitors by providing additional binding interactions within the ATP-binding pocket of kinases. The chlorine atom can form specific interactions, and the phenyl ring can engage in π-π stacking with aromatic amino acid residues.
The academic investigation of this compound and its analogues is driven by the desire to:
Explore Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound, researchers can understand how different functional groups and substitution patterns affect its biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Develop Novel Synthetic Methodologies: The synthesis of these compounds can present challenges, and academic research often focuses on developing new and efficient synthetic routes. This can involve the exploration of novel catalysts, reaction conditions, and building blocks.
Identify New Biological Targets: While kinase inhibition is a primary focus, compounds with this scaffold may exhibit activity against other biological targets. Academic screening programs can help to identify novel therapeutic applications for this class of molecules.
The study of this compound and its derivatives represents a fertile ground for fundamental chemical research with the potential for significant contributions to the development of new therapeutic agents.
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVTUKIFOBRDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 4 4 Chlorophenyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H and ¹³C)
For the ¹H NMR spectrum, the protons of the pyridine (B92270) and chlorophenyl rings would exhibit characteristic chemical shifts. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The position of these signals is influenced by the electron-donating amino group and the electron-withdrawing chlorophenyl group. The protons on the 4-chlorophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring, in the range of δ 7.3-7.8 ppm. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 100-160 ppm. The carbon atom attached to the amino group (C-2) would be shifted upfield due to the shielding effect of the nitrogen atom, while the carbon atom attached to the chlorophenyl group (C-4) would be shifted downfield. The carbon atoms of the 4-chlorophenyl ring would show four distinct signals, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift due to the halogen's electronegativity. For comparison, the ¹³C NMR data for the related compound 2-(4-chlorophenyl)pyridine (B1585704) shows signals at δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, and 120.3 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for 4-(4-Chlorophenyl)pyridin-2-amine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.5 | 100 - 160 |
| Chlorophenyl Ring | 7.3 - 7.8 (two doublets) | 125 - 140 |
| Amino Group | Variable (broad singlet) | - |
Fourier Transform Infrared (FT-IR) Spectroscopy Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine would likely be observed around 1250-1350 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the region of 1400-1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The presence of the chlorine atom is indicated by a C-Cl stretching vibration, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Aromatic Rings | C-H Stretch | > 3000 |
| Chlorophenyl Group | C-Cl Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₉ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the molecular ion peak would also be observed.
While a specific mass spectrum for the target compound was not found, analysis of the related compound N-((4-chlorophenyl)methyl)pyridin-2-amine shows a molecular ion peak, confirming the utility of this technique for structure verification. nih.govuni.lu The fragmentation pattern would likely involve the loss of the chlorine atom and cleavage of the bond between the two aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The conjugated system formed by the pyridine and chlorophenyl rings will give rise to intense π → π* transitions at shorter wavelengths (higher energy). The presence of the nitrogen atom in the pyridine ring and the amino group allows for n → π* transitions, which are typically of lower intensity and occur at longer wavelengths (lower energy). The exact absorption maxima (λmax) are dependent on the solvent used. For similar aromatic systems, these transitions are generally observed in the range of 200-400 nm. researchgate.net
Single Crystal X-ray Diffraction Analysis of this compound Analogues
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. Although a crystal structure for this compound itself is not available, the analysis of a closely related analogue, N-(4-chlorophenyl)-4-methylpyridin-2-amine, provides significant insights into the expected structural features.
Crystal System and Space Group Determination
The analogue, N-(4-chlorophenyl)-4-methylpyridin-2-amine, crystallizes in the monoclinic crystal system with the space group P2₁/n. This indicates a center of inversion within the unit cell.
Table 3: Crystallographic Data for the Analogue N-(4-Chlorophenyl)-4-methylpyridin-2-amine
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
Data obtained for the analogue N-(4-Chlorophenyl)-4-methylpyridin-2-amine.
Supramolecular Assembly and Crystal Packing Features
Until such specific data becomes available through peer-reviewed scientific channels, a detailed and accurate article on the spectroscopic and structural elucidation of this compound, as per the requested outline, cannot be generated.
Computational Investigations of 4 4 Chlorophenyl Pyridin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, by extension, its geometry and energetic characteristics. These calculations for 4-(4-Chlorophenyl)pyridin-2-amine are typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.gov
The optimization of the molecular geometry of this compound seeks to find the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. For similar bicyclic aromatic compounds, such as 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, crystal structure analysis has shown a near-planar arrangement between the two aromatic rings, with a very small dihedral angle. nih.gov In the case of this compound, a slight twist between the chlorophenyl and pyridine (B92270) rings is expected due to steric hindrance between the ortho-hydrogens. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, determined from such calculations provide a precise three-dimensional picture of the molecule.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.74 Å |
| C-N (amine) Bond Length | ~1.38 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| Dihedral Angle (Phenyl-Pyridine) | 15-30° |
Note: These are estimated values based on computational studies of similar compounds.
Energetic parameters, such as the total energy and heat of formation, can also be derived from these calculations, offering insights into the molecule's thermodynamic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO is likely distributed over the chlorophenyl ring. The energy gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which further quantify the molecule's reactivity.
Table 2: Calculated Reactivity Descriptors for a Related Aminopyridine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.35 |
Note: Data is illustrative and based on typical values for similar aromatic amines.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas represent positive potential (electron-poor regions, susceptible to nucleophilic attack).
For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring and the amino group, making these sites susceptible to electrophilic attack and hydrogen bonding. The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential.
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule.
In this compound, NBO analysis would reveal significant π-electron delocalization across both the pyridine and phenyl rings. The analysis would also quantify the stabilization energies associated with interactions such as the donation of lone pair electrons from the amino nitrogen into the antibonding orbitals of the pyridine ring.
Molecular Docking Simulations with Proposed Biological Receptors/Enzymes
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. youtube.com This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Aminopyridine derivatives have been investigated for a range of biological activities, including as potential anticancer and antibacterial agents. nih.govmdpi.comnih.gov For this compound, molecular docking simulations could be performed against various enzymes implicated in these diseases. For instance, in the context of cancer, potential targets could include kinases or proteins involved in cell cycle regulation. In antibacterial research, enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, could be explored.
The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. For example, the amino group and the pyridine nitrogen of this compound are likely to act as hydrogen bond donors and acceptors, respectively.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic.
A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model for aminopyridine derivatives could help in designing new analogs with improved potency and selectivity. The model could indicate, for example, that the presence of an electron-withdrawing group at a specific position on the phenyl ring is crucial for enhanced activity.
In Silico Prediction of Potential Biological Target Interactions
As of the latest available data, there are no published research findings or database entries that provide in silico predictions of potential biological target interactions specifically for this compound.
Table of Predicted Biological Targets for this compound
| Predicted Target | Prediction Method | Confidence Score/Binding Affinity | Reference |
| No data available | N/A | N/A | N/A |
Chemical Reactivity and Derivatization Strategies for 4 4 Chlorophenyl Pyridin 2 Amine
Oxidation Reactions of the Amine Moiety
The primary amine group at the 2-position of the pyridine (B92270) ring is a key site for oxidative transformations. While 2-aminopyridines are generally considered more resistant to oxidation than their aniline (B41778) counterparts, which can form toxic nitroso species, they can undergo controlled oxidation to introduce new functionalities.
In related heterocyclic systems, the oxidation of an aniline moiety can lead to intramolecular cyclization. For instance, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles is a key step in forming 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This type of reaction highlights the potential of the amino group in 4-(4-chlorophenyl)pyridin-2-amine to participate in cyclization reactions upon oxidation, leading to the formation of more complex heterocyclic systems.
Furthermore, studies on the oxidation of compounds containing a chlorophenyl group, such as the air oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) to its corresponding pyrazolol derivative, demonstrate the stability of the chlorophenyl group under certain oxidative conditions. researchgate.net This suggests that selective oxidation of the amine moiety in this compound is feasible without compromising the integrity of the chlorophenyl ring.
Reduction Reactions of the Pyridine Ring or Specific Functional Groups
The pyridine ring and other functional groups within this compound and its precursors can be targeted for reduction to yield a variety of saturated or partially saturated derivatives. A common transformation in the synthesis of aminopyridines is the reduction of a nitro group. For example, 4-nitropyridine-N-oxide can be efficiently reduced to 4-aminopyridine (B3432731) using iron in the presence of mineral acids like hydrochloric or sulfuric acid. semanticscholar.org This method provides high yields of the corresponding amine.
In a more complex synthesis, the preparation of 4-(difluoromethyl)pyridin-2-amine (B599231) involves the reduction of an N-methoxy intermediate using zinc in acetic acid. acs.org This demonstrates that functional groups attached to the amino group can be selectively reduced to unmask the primary amine.
Furthermore, microbial reduction offers a stereoselective method for reducing keto groups in related molecules. For instance, various microorganisms can reduce 4-chloro-1-(4-fluorophenyl)butan-1-one to the corresponding (R)-(+)- or (S)-(-)-alcohol. nih.gov While not a direct reduction of the pyridine ring, this highlights the potential for enzymatic reductions of derivatives of this compound that may contain reducible functional groups.
Nucleophilic Substitution Reactions on Pyridine and Chlorophenyl Rings
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (positions 2 and 4). youtube.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. For instance, in a 2-chloro-4-substituted pyridine, a nucleophile will preferentially replace the chloro group at the 2-position. youtube.com
While the target molecule itself does not have a leaving group other than the amino group (which is a poor leaving group), its precursors or derivatives with leaving groups like halogens can readily undergo SNAr. Acid-catalyzed amination of related 4-chloropyrrolopyrimidines with anilines has been shown to be an effective method, with water often being the solvent of choice to promote the reaction. preprints.org
The chlorine atom on the phenyl ring is generally less reactive towards nucleophilic substitution unless activated by strongly electron-withdrawing groups. In the context of this compound, this chlorine atom is not activated and would require harsh conditions or metal catalysis for substitution.
Electrophilic Aromatic Substitution Reactions on Aromatic Moieties
Electrophilic aromatic substitution (EAS) provides a powerful tool for functionalizing the aromatic rings of this compound. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
The 2-amino group is a strongly activating, ortho, para-directing group. However, in a pyridine ring, the positions ortho and para to the amino group are also the meta and ortho positions relative to the deactivating ring nitrogen. The 4-chlorophenyl group is a deactivating, ortho, para-directing group. The chlorine atom itself is also deactivating and ortho, para-directing.
Given these competing effects, predicting the exact site of electrophilic attack can be complex. In strongly acidic conditions, typically used for nitration or sulfonation, the amino group will be protonated to form an ammonium (B1175870) salt, which is a strongly deactivating, meta-directing group. libretexts.org This would direct incoming electrophiles to the 5-position of the pyridine ring.
For the chlorophenyl ring, the directing effect of the chlorine atom would favor substitution at the positions ortho to it (positions 3' and 5' of the phenyl ring). It is important to consider that the pyridine ring is generally less reactive towards EAS than the benzene (B151609) ring. Therefore, electrophilic substitution is more likely to occur on the chlorophenyl ring.
To control the regioselectivity and enhance the reactivity of the pyridine ring, the amino group can be acylated to form an amide. The resulting acetamido group is still an activating, ortho, para-director but is less activating than the amino group, which can help prevent polysubstitution and other side reactions. libretexts.org
Synthesis of Advanced Derivatives for Structure-Function Exploration
The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can optimize its biological activity, selectivity, and pharmacokinetic properties.
For example, the amino group can be a handle for various coupling reactions to introduce diverse substituents. In the development of potent PLK4 inhibitors, aminopyrimidine cores were derivatized through nucleophilic substitution and Buchwald-Hartwig coupling reactions to build a library of compounds for screening. nih.gov
Similarly, derivatives of the related 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and evaluated for anti-inflammatory and immunosuppressive activities. nih.gov This highlights the utility of the 2-amino-aryl scaffold in drug discovery. The synthesis of such derivatives often involves reactions of the amino group or functionalization of the aromatic rings.
Commercial suppliers of related compounds, such as 6-(4-chlorophenyl)pyridin-2-amine, note that the molecule can undergo substitution and coupling reactions, indicating its utility as a building block for creating more complex molecules for various research applications. evitachem.com
Biological Activities and Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl Pyridin 2 Amine Analogues
Mechanistic Research on Ion Channel Modulation
While direct mechanistic studies on the modulation of specific ion channels by 4-(4-chlorophenyl)pyridin-2-amine itself are not extensively detailed in the provided search results, the broader class of pyridine (B92270) derivatives has been investigated for their effects on ion channels. Computational studies on various pyridine-4-carbohydrazide derivatives have predicted their potential as ion channel modulators, among other therapeutic applications. cmjpublishers.com This suggests that the this compound scaffold could also interact with ion channels, although specific targets and mechanisms are yet to be fully elucidated. The structural characteristics of these compounds, particularly the presence of the pyridine ring and various substituents, are key determinants of their potential interactions with the complex protein structures of ion channels. cmjpublishers.com Further research is necessary to identify the specific ion channels that may be modulated by this compound analogues and to understand the molecular basis of these interactions.
Investigations into Ligand-Receptor Binding Interactions
The binding of small molecules to biological receptors is a fundamental aspect of pharmacology. In the context of this compound analogues, research has explored their interactions with various receptors. One study focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine (B1211576) D(4) receptor ligand. nih.gov This study performed structural modifications on the lead compound to understand the structure-affinity relationships. The results indicated that altering the amide bond and the length of the alkyl chain connecting the benzamide (B126) and piperazine (B1678402) moieties led to a decrease in affinity for the dopamine D(4) receptor. nih.gov However, semi-rigid analogues of the compound showed D(4) receptor affinity comparable to their more flexible counterparts. nih.gov This highlights the specific structural requirements for potent and selective binding to this particular receptor.
The following table summarizes the binding profile of new compounds from the study at various receptors:
| Compound | Dopamine D(4) Receptor Affinity | Dopamine D(2) Receptor Affinity | Serotonin 5-HT(1A) Receptor Affinity | Adrenergic alpha(1) Receptor Affinity |
| Modified Amide Bond Analogues | Decreased | Not specified | Not specified | Not specified |
| Elongated Alkyl Chain Analogues | Decreased | Not specified | Not specified | Not specified |
| Semi-rigid Analogues | Similar to flexible counterparts | Not specified | Not specified | Not specified |
This table is a qualitative summary based on the findings of the study. nih.gov
Studies on the Disruption of Protein-Protein Interactions
Protein-protein interactions (PPIs) are crucial for many cellular processes, and their disruption has emerged as a promising strategy for developing new therapies, particularly in cancer. nih.govleeds.ac.uk While direct studies on this compound disrupting specific PPIs are not detailed, the general principle of using small molecules to inhibit these interactions is well-established. nih.govleeds.ac.uk The development of small-molecule inhibitors for PPIs is a challenging field, but successes have been achieved with molecules like the Nutlin series and Navitoclax. leeds.ac.uk The this compound scaffold, with its potential for diverse chemical modifications, represents a starting point for designing novel PPI inhibitors. The key is to identify specific PPIs that are critical for disease progression and then to design analogues of this compound that can selectively bind to the interface of the interacting proteins, thereby disrupting their function. nih.govleeds.ac.uk
Exploration of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, NAPE-PLD)
Analogues of this compound have been investigated as inhibitors of various enzymes, with notable research on carbonic anhydrases and N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD).
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes. nih.gov Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered valuable targets for anticancer therapies. nih.gov Sulfonamides are a well-known class of CA inhibitors that bind to the zinc ion in the enzyme's active site. nih.gov
Studies on pyridine-3-sulfonamide (B1584339) derivatives have shown that the electron-withdrawing nature of the pyridine ring enhances the acidity of the sulfonamide group, leading to potent CA inhibition. nih.gov By modifying the 4-position of the pyridine sulfonamide ring, researchers have developed compounds with varying degrees of inhibitory activity against different CA isoforms. nih.gov For instance, metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (B1195360) have demonstrated powerful inhibition of CA I, II, and IV. capes.gov.br Similarly, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives showed the most significant inhibition against the tumor-associated hCA IX isoform. nih.gov
The following table presents the inhibitory activity (K_I values) of selected 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives against different human carbonic anhydrase (hCA) isoforms:
| Compound | hCA I (K_I in nM) | hCA II (K_I in nM) | hCA IV (K_I in nM) | hCA IX (K_I in nM) |
| Derivative 1 | >10000 | >10000 | Not Inhibited | 2785.6 |
| Derivative 2 | 8954.3 | 9865.2 | Not Inhibited | 243.6 |
| Derivative 3 | >10000 | 7543.1 | Not Inhibited | 1543.7 |
This table is a representative example based on the findings of the study. nih.gov
NAPE-PLD Inhibition:
NAPE-PLD is the enzyme responsible for the final step in the biosynthesis of N-acyl-ethanolamides, a class of signaling lipids. nih.gov The lack of effective inhibitors has hindered the study of NAPE-PLD's role in various physiological processes. nih.gov A high-throughput screening campaign led to the identification of new NAPE-PLD inhibitor chemotypes. nih.gov Further studies on symmetrically substituted dichlorophenes revealed them to be potent and selective inhibitors of NAPE-PLD. nih.gov For example, two such inhibitors, referred to as Inh 1 and Inh 2, exhibited noncompetitive inhibition with apparent K_I values of approximately 2 μM. nih.gov These inhibitors showed selectivity for NAPE-PLD over other lipases and zinc-dependent metalloenzymes like carbonic anhydrase. nih.gov
The following table shows the IC_50 values of Inh 1 and Inh 2 against NAPE-PLD and carbonic anhydrase:
| Inhibitor | NAPE-PLD (Apparent K_I) | Carbonic Anhydrase (IC_50) |
| Inh 1 | ~2 μM | 107 μM |
| Inh 2 | ~2 μM | 178 μM |
This table is based on the findings of the study. nih.gov
Research into Potential Antimicrobial Properties
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have shown promise in this regard. Studies have indicated that these compounds can exhibit significant activity against both Gram-positive bacteria and fungi. For instance, certain derivatives have demonstrated bactericidal effects comparable to established antibiotics.
In one study, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their antimicrobial activity. nih.gov One compound in particular, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, showed good antimicrobial potential with low hemolytic activity. nih.gov Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also reported promising antimicrobial activities. researchgate.net
The following table summarizes the antimicrobial activity of selected 4H-pyran derivatives against various bacterial strains, with IC_50 values in µM:
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4g | 1.8 | 3.6 | >100 | >100 |
| 4j | 2.1 | 4.2 | >100 | >100 |
| Ampicillin (Standard) | 4.5 | 9.0 | 18.0 | 36.0 |
This table is based on data from a study on 4H-pyran derivatives, which share structural similarities with the pyridine core. nih.gov
Academic Studies on Potential Antifungal Activities
In addition to antibacterial properties, analogues of this compound have been investigated for their potential as antifungal agents. Several studies have reported that derivatives of this scaffold exhibit activity against various fungal species, including Candida albicans. nih.gov
Research on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates, which are structurally distinct but represent another class of heterocyclic compounds, has provided insights into antifungal drug development. nih.gov In vitro screening of these analogues against C. albicans showed inhibitory potential at low concentrations for several compounds, comparable to the standard antifungal drug fluconazole. nih.gov This highlights the potential of developing novel antifungal agents based on diverse heterocyclic scaffolds.
A study on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives also investigated their antifungal effects against important fungal species, further underscoring the potential of substituted amine-containing heterocyclic compounds in this therapeutic area. researchgate.net
Investigations into Potential Anticancer Activities
The pyridine scaffold is a prominent feature in many anticancer agents. nih.gov Analogues of this compound have been extensively studied for their potential as anticancer drugs, with research focusing on various mechanisms of action.
One approach involves the development of kinase inhibitors. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and found to inhibit the kinase AKT2/PKBβ, a key player in glioma oncogenesis. nih.gov One compound, 4j, exhibited potent anti-glioma activity in vitro with significantly less cytotoxicity against non-cancerous cells. nih.gov Another study focused on 4-phenoxy-pyridine/pyrimidine derivatives as dual inhibitors of VEGFR-2 and c-Met, two important targets in cancer therapy. rsc.org The most promising compound, 23k, showed excellent kinase inhibitory activity and induced apoptosis in cancer cells. rsc.org
Other research has explored the development of topoisomerase inhibitors. A series of 2-phenol-4-chlorophenyl-6-aryl pyridines were found to be potent inhibitors of topoisomerase II, an essential enzyme for cell proliferation. nih.gov Structure-activity relationship studies revealed that the presence of an ortho- or para-chlorophenyl group at the 4-position of the pyridine ring was important for selective topoisomerase II inhibitory activity. nih.gov
The following table presents the cytotoxic activity (IC_50 values in µM) of selected 2-phenol-4-chlorophenyl-6-aryl pyridine derivatives against various human cancer cell lines:
| Compound | HCT15 (Colon) | T47D (Breast) | DU145 (Prostate) | HeLa (Cervical) |
| 27 | 1.25 | 0.68 | 2.54 | 3.12 |
| 39 | 2.11 | 1.15 | 4.32 | 5.01 |
| Etoposide (Standard) | 1.50 | 0.85 | 1.75 | 2.20 |
This table is based on data from the study. nih.gov
Furthermore, ruthenium and osmium complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide have demonstrated potent anticancer activity, with IC_50 values in the submicromolar range against several cancer cell lines. researchgate.net The antiproliferative activity was found to be dependent on the lipophilic properties of the phosphine (B1218219) ligand attached to the metal center. researchgate.net
Analysis of Adenosine (B11128) Receptor Modulation
Analogues based on the aminopyridine scaffold have been identified as potent ligands for adenosine receptors (ARs), which are critical in regulating a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. mdpi.commdpi.com The modulation of these G protein-coupled receptors (GPCRs) is a key area of interest for therapeutic development. mdpi.com
Studies on a series of amino-3,5-dicyanopyridines have demonstrated high affinity and selectivity for the adenosine A1 receptor (A1AR), a subtype known to inhibit excitatory neurotransmission in the brain. nih.gov This inhibitory action presents a therapeutic avenue for conditions like epilepsy. nih.gov For instance, within a series of compounds, those featuring a (4-chlorophenyl)thiazole substituent were explored for their A1AR affinity. Compound 6q (2-amino-6-(((2-(4-chlorophenyl)thiazol-4-yl)methyl)thio)-4-(4-(2-hydroxyethoxy)phenyl)pyridine-3,5-dicarbonitrile) emerged with a notable binding affinity (Ki) of 0.383 nM for the rat A1AR, while showing no significant affinity for the A2A subtype. nih.gov
Further structure-activity relationship (SAR) analysis of amino-3,5-dicyanopyridines revealed that modifications at various positions on the pyridine core significantly influence affinity and selectivity across different adenosine receptor subtypes (A1, A2A, A2B, and A3). mdpi.com For example, certain derivatives displayed nanomolar affinity for the hA3AR, a departure from the general trend where affinity for this subtype is often weak. mdpi.com The versatility of the aminopyridine scaffold allows for fine-tuning of the pharmacological profile, where minor structural changes can shift a compound's activity from being an agonist to an antagonist or alter its receptor subtype selectivity. mdpi.com
Interactive Table: Adenosine Receptor A1 Affinity of Amino-3,5-dicyanopyridine Analogues
| Compound | R Substituent (at C4) | Ar Substituent (at C6-thio-linker) | rA1 AR Affinity (Ki, nM) |
|---|---|---|---|
| 6q | 4-(2-hydroxyethoxy)phenyl | (2-(4-chlorophenyl)thiazol-4-yl)methyl | 0.383 |
| 6c | 4-methoxyphenyl | 4-pyridinylmethyl | 0.076 |
| 7c | 4-aminocarbonylphenyl | 4-pyridinylmethyl | 61.9 |
Data sourced from multiple studies. nih.gov
Characterization of Cannabinoid CB1 Receptor Allosteric Modulation
The cannabinoid CB1 receptor, one of the most abundant GPCRs in the central nervous system, is a prime target for treating a range of disorders. nih.gov However, the psychoactive side effects associated with orthosteric ligands have spurred interest in allosteric modulators as an alternative therapeutic strategy. nih.govnih.gov Analogues of this compound have been instrumental in the development of CB1 receptor negative allosteric modulators (NAMs).
A key compound in this class is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which has been the subject of extensive SAR studies. nih.gov These studies have focused on modifying two primary regions: the 2-substituent on the pyridine ring and the 4-chlorophenyl group. Pharmacological evaluation confirmed that these compounds act as negative allosteric modulators by dose-dependently reducing the maximum effect (Emax) of CB1 agonists in calcium mobilization assays. nih.gov
These modulators enhance the binding of radiolabeled CB1 agonists, a characteristic feature of their allosteric interaction. nih.gov The development of such NAMs, including hybrids of known modulators like Org27569 and PSNCBAM-1, has led to compounds with improved drug-like properties, such as increased sp³ character, which is often associated with better clinical outcomes. nih.gov One such analogue, RTICBM-189 , demonstrated excellent brain penetration and was effective in attenuating cocaine-seeking behavior in animal models, highlighting the therapeutic potential of this chemical class. nih.gov
Structure-Activity Relationship (SAR) Insights from Systematic Derivative Modifications
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent and selective modulation of both adenosine and cannabinoid receptors.
For cannabinoid CB1 receptor allosteric modulators , SAR studies on PSNCBAM-1 analogues revealed several key findings nih.gov:
Pyridine C2-Substituent : Tertiary amine substitutions at this position were found to be more favorable than secondary amines. The most potent activity was observed when one of the alkyl groups on the amine was a methyl group, and the other was a small alkyl chain (one to four carbons). The dimethyl analogue showed potency nearly identical to the parent compound. nih.gov
4-Chlorophenyl Moiety : The 4-position on the phenyl ring can tolerate structural changes, but there is a clear preference for electron-withdrawing groups. This was demonstrated by creating analogues with different substituents on this ring. nih.gov
Interactive Table: SAR of PSNCBAM-1 Analogues at the CB1 Receptor
| Compound | Modification at 2-aminopyridine (B139424) | Modification at 4-chlorophenyl | Relative Potency (Calcium Assay) |
|---|---|---|---|
| PSNCBAM-1 (4) | Pyrrolidin-1-yl | 4-Chloro | Reference |
| 11 | Dimethylamino | 4-Chloro | ~1x (similar to reference) |
| 25 | Pyrrolidin-1-yl | 4-Trifluoromethyl | Potent (electron-withdrawing group) |
Data derived from SAR studies. nih.gov
For adenosine receptor ligands , particularly the amino-3,5-dicyanopyridine series, SAR analysis has shown mdpi.comnih.gov:
Ring Structure : A significant decrease in affinity for both A1 and A2A receptors was observed when the "open ring" amino-3,5-dicyanopyridine structures were cyclized to form fused thieno[2,3-b]pyridine (B153569) derivatives. nih.gov This suggests that the flexibility of the open-ring structure is important for receptor binding.
Substituents on the Pyridine Core : The nature of the substituents at various positions dictates the affinity and selectivity for different adenosine receptor subtypes. For example, introducing specific heterocyclic moieties at the 4-position and varying the linker and terminal group at the 6-position can fine-tune the interaction with A1, A2A, and A3 receptors. mdpi.com The presence of groups like -OH, -C=O, and -NH2 can enhance the biological activity of pyridine derivatives. mdpi.com
These detailed SAR studies provide a roadmap for the rational design of new analogues with optimized potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutics targeting adenosine and cannabinoid receptors.
Applications in Materials Science Research for Pyridinamine Compounds
Development of Novel Materials with Tailored Functionalities
The inherent properties of the pyridinamine scaffold, such as thermal stability, and the potential for hydrogen bonding and metal coordination, make it an attractive component in the design of new materials. Researchers have successfully incorporated pyridinamine moieties into various polymeric structures, leading to materials with enhanced performance characteristics.
One significant area of research has been the synthesis of novel polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. By introducing pyridinamine-containing diamines as monomers in the polymerization process, scientists have been able to fine-tune the properties of the resulting polyimides.
For instance, a series of novel polyimides were synthesized from a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, and various aromatic dianhydrides. tandfonline.com These polyimides exhibited high glass transition temperatures (Tg) ranging from 201 to 310 °C, indicating their suitability for high-temperature applications. tandfonline.com Furthermore, they demonstrated excellent thermal stability, with 5% weight loss occurring at temperatures between 472 and 501 °C in a nitrogen atmosphere. tandfonline.com The resulting polyimide films also displayed impressive mechanical properties, with tensile strengths ranging from 103 to 145 MPa and elongations at break between 12.9% and 15.2%. tandfonline.com
Similarly, the incorporation of a fluorinated pyridine-bridged aromatic diamine, 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (FAPP), has led to the development of poly(ether-imide)s with a desirable combination of properties. researchgate.net These polymers exhibited good solubility in common organic solvents, a significant advantage for processing. researchgate.net They also possessed high thermal stability, with glass transition temperatures between 268 and 353 °C, and demonstrated robust mechanical properties. researchgate.net The presence of the trifluoromethyl group also contributed to a low dielectric constant and reduced water uptake, making these materials promising for applications in microelectronics. researchgate.net
The following table summarizes the properties of some of these novel polyimides derived from pyridinamine-containing monomers.
| Diamine Monomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 4,4'-bis(5-amino-2-pyridinoxy)benzophenone | Various Aromatic Dianhydrides | 201 - 310 | 472 - 501 | 103 - 145 | 12.9 - 15.2 |
| 4-(4-trifluoromethylphenyl)-2,6-bis[4-(4-aminophenoxy)phenyl]pyridine (FAPP) | Various Aromatic Dianhydrides | 268 - 353 | 547 - 595 | 87.6 - 104.2 | 8.9 - 12.6 |
Table 1: Thermal and Mechanical Properties of Polyimides Derived from Pyridinamine-Containing Monomers. Data sourced from tandfonline.comresearchgate.net
Exploration in Advanced Organic and Polymeric Systems
Beyond the development of high-performance polymers, pyridinamine compounds are being explored for their potential in advanced organic and polymeric systems, particularly in the realm of organic electronics. The electron-deficient nature of the pyridine (B92270) ring, coupled with the electron-donating character of the amino group, can lead to interesting electronic and photophysical properties.
Grafting pyridine-containing moieties onto existing polymer backbones is one strategy to create functional materials. For example, a grafted copolymer of acrylic acid and styrene (B11656) derivatives with a pyridine moiety was synthesized and showed enhanced thermal stability and fluorescence properties. mdpi.com The resulting polymer emitted strong blue fluorescence, suggesting its potential use in optical emission devices. mdpi.com
Furthermore, aminopyrimidine compounds, which share structural similarities with pyridinamines, have been identified as valuable organic N-donor ligands for the construction of coordination polymers. nih.gov These materials can exhibit novel architectures and special properties due to the interaction between the organic ligand and metal ions. The ability of the pyridine nitrogen and the amino group to coordinate with metals opens up possibilities for creating materials with catalytic, magnetic, or sensing capabilities.
The structural characteristics of these compounds, such as the planarity of the aromatic rings and the potential for intermolecular hydrogen bonding, play a crucial role in their solid-state packing and, consequently, their material properties. For instance, the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine revealed strong intermolecular N-H···N hydrogen bonds that link the molecules into ribbons. nih.gov These types of interactions can influence the charge transport properties in organic semiconductor applications.
The following table lists some of the pyridinamine derivatives and their potential applications in advanced organic and polymeric systems.
| Compound/Polymer | Key Feature | Potential Application |
| Pyridine-grafted copolymer of acrylic acid–styrene | Blue fluorescence | Optical emission devices |
| Aminopyrimidine compounds | N-donor ligands | Coordination polymers, catalysis, sensing |
| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Intermolecular hydrogen bonding | Organic semiconductors |
Table 2: Pyridinamine Derivatives in Advanced Organic and Polymeric Systems. Data sourced from mdpi.comnih.gov
Future Research Perspectives on 4 4 Chlorophenyl Pyridin 2 Amine
Development of More Efficient and Sustainable Synthetic Pathways
While various methods exist for the synthesis of pyridine (B92270) and its analogs, a significant future direction lies in the development of more efficient and environmentally benign synthetic protocols. ijpsonline.commdpi.com Traditional methods like Chichibabin synthesis or Bonnemann cyclization often require harsh conditions or specific precursors. ijpsonline.com Modern research is increasingly focused on "green chemistry" approaches to mitigate these issues.
Future synthetic research will likely prioritize:
One-Pot and Multicomponent Reactions (MCRs): These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. researchgate.netmdpi.com For instance, MCRs have been successfully used to generate highly functionalized piperidines and pyrano[2,3-c]pyrazoles, showcasing a potential route for complex pyridinamine derivatives. mdpi.comnih.gov
Novel Catalytic Systems: The exploration of new catalysts is crucial. This includes using earth-abundant metals to replace precious metal catalysts or developing metal-free catalytic systems. ijpsonline.commdpi.com For example, iodine-catalyzed aerobic oxidative annulation has been developed for constructing polyfunctionalized pyridines. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. ijpsonline.commdpi.com Ultrasound has been used for the synthesis of dipyrazolopyridine derivatives, significantly reducing reaction times. ijpsonline.com
| Synthetic Strategy | Conventional Approach Example | Green/Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Catalysis | Palladium-catalyzed cross-coupling nih.gov | Copper-catalyzed aerobic reaction ijpsonline.com | Uses a more abundant and less expensive metal catalyst. |
| Reaction Conditions | High temperatures and prolonged heating | Microwave-assisted or ultrasound-induced reactions ijpsonline.com | Reduced reaction times, often higher yields, lower energy consumption. |
| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot, three-component synthesis nih.govmdpi.com | Increased atom economy, reduced solvent usage and waste. |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, thereby guiding synthetic efforts and rational drug design. nih.gov For pyridinamine derivatives, advanced computational modeling will be instrumental in several areas.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and geometry of 4-(4-chlorophenyl)pyridin-2-amine and its analogs. bohrium.comresearchgate.net This can help in understanding reaction mechanisms and predicting the outcomes of new synthetic routes. nih.gov
Molecular Docking and Dynamics: These techniques are vital for predicting the binding affinity and interaction patterns of pyridinamine derivatives with biological targets, such as enzymes or receptors. nih.gov Molecular docking has been used to guide the optimization of pyridine derivatives as anticoagulants by targeting the active site of thrombin. nih.gov
Predictive Modeling: Algorithms can be developed to forecast properties like solubility, bioavailability, and potential toxicity (e.g., hERG channel affinity) based on chemical structure. nih.gov This allows for the in silico screening of virtual libraries of derivatives before committing to their synthesis, saving time and resources.
| Computational Method | Research Application | Expected Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Establishing compound geometry and reactivity bohrium.comresearchgate.net | Correlation of molecular structure with biological activity. |
| Molecular Docking | Predicting binding modes with protein targets (e.g., kinases, thrombin) nih.govnih.gov | Guidance for lead optimization and rational design of more potent derivatives. |
| CNS Multiparameter Optimization (CNS-MPO) | Evaluating potential for blood-brain barrier penetration nih.gov | Design of derivatives for neurological targets. |
Elucidation of Molecular Mechanisms in Biological Systems
While many pyridine-containing compounds are known to be biologically active, the precise molecular mechanisms are often not fully understood. nih.govnih.gov Future research on this compound and its derivatives will need to move beyond preliminary screening to detailed mechanistic studies.
Key research questions to address include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or nucleic acid structures that derivatives of this compound interact with is a primary goal. For example, some pyridopyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov
Pathway Analysis: Understanding how these molecular interactions translate into cellular effects is crucial. This involves studying the impact on signaling pathways that regulate processes like cell proliferation, inflammation, or microbial growth. Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine derivatives have been investigated as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov
Resistance Mechanisms: In antimicrobial or anticancer applications, it is vital to investigate potential mechanisms of resistance. This knowledge is essential for designing next-generation compounds that can overcome resistance. nih.gov
Design and Synthesis of Next-Generation Derivatives with Enhanced Research Utility
The core structure of this compound serves as a versatile scaffold for the creation of new chemical entities with tailored properties. nih.govresearchgate.net The design and synthesis of next-generation derivatives will be a major focus of future research, aiming for enhanced potency, selectivity, and utility as research tools.
Strategies for developing new derivatives include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridinamine scaffold—by altering substituents on either the pyridine or the phenyl ring—can help to build a comprehensive SAR. nih.govmdpi.com This knowledge is critical for rationally designing compounds with improved activity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic profiles or reduced off-target effects.
Hybrid Molecules: Fusing the pyridinamine scaffold with other pharmacophores can create hybrid molecules with dual modes of action or novel biological activities. mdpi.com
For example, novel pyridine-bridged analogues of the anticancer agent combretastatin-A4 have been designed and synthesized to probe the structural requirements for antimitotic potency. nih.gov Similarly, new N-arylpyrimidin-2-amine derivatives have been synthesized using palladium-catalyzed reactions to expand the chemical space around this privileged structure. nih.govnih.gov
Exploration of Novel and Emerging Research Domains for Pyridinamine Scaffolds
The inherent chemical versatility of the pyridinamine core suggests that its applications can extend beyond currently established areas. nih.govresearchgate.net A forward-looking research agenda should include the exploration of novel and emerging domains where this scaffold could prove valuable.
Potential new research areas include:
Neurodegenerative Diseases: Given the ability of some pyridine-based compounds to penetrate the central nervous system, exploring their potential as modulators of targets relevant to diseases like Alzheimer's or Parkinson's is a promising avenue. nih.gov
Antiviral Agents: The search for new antiviral therapies is a global health priority. Pyridine and pyrimidine derivatives have shown promise as inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase of the influenza virus. nih.govmdpi.com
Materials Science: The electronic and coordinating properties of pyridinamines make them interesting candidates for applications in materials science, such as in the development of new ligands for metal complexes, functional materials, or sensors. nih.gov
Agrochemicals: Pyridine derivatives are already used in agriculture, and new analogues could be developed as more effective and environmentally safer herbicides, fungicides, or insecticides. researchgate.net
The continued exploration of the this compound scaffold and its derivatives holds significant promise for advancing both fundamental chemical science and applied therapeutic and technological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
